molecular formula C38H30Cl2O2P2Ru B080882 Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- CAS No. 14564-35-3

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)-

Cat. No.: B080882
CAS No.: 14564-35-3
M. Wt: 752.6 g/mol
InChI Key: PXURRFCLQDNZOY-UHFFFAOYSA-L
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Scientific Research Applications

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- has a wide range of applications in scientific research:

Safety and Hazards

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- typically involves the reaction of ruthenium trichloride hydrate with triphenylphosphine and carbon monoxide. The reaction is carried out in an organic solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation. The mixture is heated to facilitate the formation of the complex .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up by using larger reaction vessels and maintaining strict control over reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- is unique due to its specific combination of ligands, which confer distinct catalytic properties. The presence of both carbonyl and chloride ligands, along with triphenylphosphine, allows for versatile reactivity and makes it particularly effective in oxidation and hydrogenation reactions. Its stability and ease of handling also make it a preferred choice in many synthetic applications .

Properties

IUPAC Name

carbon monoxide;ruthenium(2+);triphenylphosphane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2CO.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;;;2*1H;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXURRFCLQDNZOY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30Cl2O2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14564-35-3
Record name Dicarbonyldichlorobis(triphenylphosphine)ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14564-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
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Q & A

Q1: What is Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) primarily known for in the context of these research papers?

A1: Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) is primarily investigated as a homogeneous catalyst for olefin hydrogenation reactions. [, , , , ] This means it operates in the same phase as the reactants, typically a liquid solution.

Q2: What specific applications of Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) are explored in these papers?

A2: The research focuses on its potential for hydrogenating 1-hexene [] and various vegetable oils like canola oil, soybean oil, and sunflower oil. [, ] This has implications for industrial processes and potentially for modifying the properties of fats and oils.

Q3: How does the structure of the support influence the catalytic activity of immobilized Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II)?

A4: In the case of polymer-bound Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II), the length of the linkage chains connecting the catalyst to the support played a significant role in its activity for 1-hexene hydrogenation. [] Shorter linkage chains were found to be more favorable for catalytic activity. []

Q4: Were the immobilized catalysts effective for all tested substrates?

A5: While some immobilized Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) catalysts showed activity for 1-hexene hydrogenation, none of the polymer-bound catalysts tested were successful in hydrogenating canola oil. [] This highlights the importance of optimizing catalyst immobilization strategies and considering substrate-specific interactions.

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